Product packaging for Djalonensone(Cat. No.:CAS No. 26894-49-5)

Djalonensone

Cat. No.: B030295
CAS No.: 26894-49-5
M. Wt: 272.25 g/mol
InChI Key: LCSDQFNUYFTXMT-UHFFFAOYSA-N
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Description

Alternariol monomethyl ether (AME) is a potent mycotoxin produced by fungi of the Alternaria genus, serving as a critical analytical standard in food safety and mycotoxicology research. This secondary metabolite is a primary subject of study due to its common co-occurrence with other Alternaria toxins, such as alternariol, in a variety of agricultural products including grains, fruits, and their processed derivatives. Its primary research value lies in elucidating the toxicological impact of Alternaria contamination, with investigations focusing on its genotoxic, mutagenic, and endocrine-disrupting properties. The compound's mechanism of action is multifaceted; it is known to act as a topoisomerase I and II poison, leading to DNA strand breaks and genomic instability. Furthermore, it exhibits cytotoxic effects and can induce oxidative stress in cellular models. Researchers utilize high-purity Alternariol monomethyl ether as a reference standard for the quantitative and qualitative analysis of food and feed samples via techniques like HPLC-MS/MS, LC-UV, and ELISA, enabling accurate risk assessment and the establishment of regulatory guidelines. Its study is essential for understanding the broader health implications of mycotoxin exposure and developing effective mitigation strategies in the food supply chain. This product is strictly for research purposes in laboratory settings.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H12O5 B030295 Djalonensone CAS No. 26894-49-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,7-dihydroxy-9-methoxy-1-methylbenzo[c]chromen-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O5/c1-7-3-8(16)4-12-13(7)10-5-9(19-2)6-11(17)14(10)15(18)20-12/h3-6,16-17H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCSDQFNUYFTXMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1C3=C(C(=CC(=C3)OC)O)C(=O)O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30178004
Record name Alternariol monomethyl ether
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Molecular Weight

272.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23452-05-3, 26894-49-5
Record name Djalonensone
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Record name Alternariol monomethyl ether
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Record name Alternariol monomethyl ether
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Record name 3,7-dihydroxy-9-methoxy-1-methylbenzo[c]chromen-6-one
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Record name ALTERNARIOL MONOMETHYL ETHER
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Occurrence and Distribution of Alternariol Monomethyl Ether

Fungal Producers of AME

AME is a secondary metabolite produced by several species of fungi, most notably those from the genus Alternaria. While terrestrial Alternaria species are the most well-documented producers, certain marine-derived fungi have also been identified as sources of this compound.

The genus Alternaria is a widespread group of fungi, and several of its species are known to produce AME. public.lunih.gov These fungi are common plant pathogens, causing spoilage in a wide range of crops. frontiersin.orgbionte.com Alternaria alternata is considered the major species producing AME and is one of the most frequently isolated fungi from various food commodities. nih.govnih.govnih.govresearchgate.net Alternaria species are capable of producing a diverse array of over 70 different secondary metabolites, many of which are classified as mycotoxins. nih.govbac-lac.gc.caresearchgate.net

Beyond A. alternata, other species within the genus have also been identified as producers of AME. These include:

Alternaria arborescens nih.gov

Alternaria tenuissima nih.gov

Alternaria longipes nih.gov

Alternaria radicina nih.gov

Alternaria dauci nih.gov

Alternaria infectoria nih.govmdpi.com

Research has shown that while many strains belonging to the Alternaria section can produce significant amounts of AME, those in the Infectoriae section generally show a very low or no capability for its production. mdpi.com

The marine environment is a rich source of biologically active metabolites, and fungi are significant contributors to this chemical diversity. researchgate.net The fungal genus Alternaria is known to have a widespread distribution in marine sources, including sediments and various marine organisms. mdpi.com Specifically, the marine-derived fungus Alternaria alternata FB1 has been identified as a producer of AME. asm.orgasm.orgnih.gov The discovery of AME production in marine fungi highlights an alternative, though less studied, source of this mycotoxin. asm.org

Prevalence in Agricultural Commodities and Food Products

The contamination of food with AME is a global issue, with its presence reported in numerous raw agricultural commodities and processed food products. frontiersin.orgnih.gov The fungi that produce AME can infect crops such as cereals, fruits, and oilseeds, leading to the accumulation of the toxin in the food chain. bac-lac.gc.cafrontiersin.org

Cereal grains are frequently contaminated with Alternaria fungi, making them a significant source of dietary exposure to AME. public.lubionte.commdpi.com The toxin has been detected in a wide variety of cereals, including wheat, barley, oats, rye, and sorghum. nih.govsemanticscholar.orgresearchgate.net A study of grain-based foods in Canada found AME in 64 out of 83 samples, which included flour, bran, breakfast cereals, and bread. nih.govnih.gov The highest concentration in this study, 12 ng/g, was found in a bran-based breakfast cereal. nih.govnih.gov Similarly, AME has been detected in cornflakes. researchgate.net

Studies across different regions have confirmed this prevalence. For instance, AME has been found in wheat from Europe, Argentina, China, and Australia. nih.gov A survey of cereal grains in Slovenia detected AME in fewer than 15% of samples, with the highest concentrations found in spelt. semanticscholar.org Another study in Sweden reported AME in 39% of analyzed barley, wheat, and oat samples, with a maximum concentration of 184 µg/kg. semanticscholar.org

Table 1: Occurrence of Alternariol (B1665735) Monomethyl Ether (AME) in Cereal Grains and Products

Commodity Region/Country Positive Samples (%) Concentration Range (µg/kg) Reference(s)
Grain-based foods Canada 77% (64/83) Up to 12 nih.govnih.gov
Multigrain Cereal Canada - 9.0 nih.govnih.gov

Fruits and their derived products are another major category of foodstuffs where AME contamination is frequently reported. frontiersin.orgscispace.com Alternaria species can cause spoilage diseases like black rot on tomatoes, olives, and citrus fruits. frontiersin.org The toxin has been identified in apples, apple juice, tomatoes, tomato products, citrus fruits (including mandarins, oranges, and lemons), figs, and olives. frontiersin.orgnih.govwur.nl

A Canadian survey of 116 commercial apple and tomato products detected AME in 30% of samples, with a maximum concentration of 30 µg/kg. bac-lac.gc.ca In a Dutch survey, AME was detected in tomato sauce at a concentration of 1.2 µg/kg and was also found in figs and wine. wur.nl Research has also documented the presence of AME in whole, infected fruits. One study found AME in apples at concentrations up to 0.23 mg/100 g and in smaller amounts in tomatoes. researchgate.net The same study also detected AME in oranges and lemons. researchgate.net Additionally, AME has been reported in specialty products like ice wines. researchgate.net

Table 2: Occurrence of Alternariol Monomethyl Ether (AME) in Fruits and Fruit Products

Commodity Region/Country Positive Samples (%) Concentration Range Reference(s)
Apple & Tomato Products Canada 30% Up to 30 µg/kg bac-lac.gc.ca
Tomato Sauce Netherlands - 1.2 µg/kg wur.nl
Whole Apples (infected) - - Up to 2300 µg/kg researchgate.net
Whole Oranges (infected) - - Average 13100 µg/kg researchgate.net
Olives (infected) - - Up to 2900 µg/kg scispace.com
Dried Figs Netherlands - Detected wur.nl
Ice Wines - - Detected researchgate.net

Oilseeds are also susceptible to contamination by AME-producing fungi. frontiersin.orgbac-lac.gc.ca The presence of AME has been documented in sunflower seeds and soya beans. nih.govsemanticscholar.orgtandfonline.com A study on Argentinean soya beans found that 60% of 50 samples were contaminated with AME and/or its precursor, alternariol. researchgate.net In that study, the concentration of AME in contaminated soybean samples ranged from 62 to 1,153 µg/kg. researchgate.net

Contamination has also been reported in sunflower seed meal, with AME levels ranging from 45 to 270 µg/kg. researchgate.net The European Union has established indicative levels for AME in certain foodstuffs, which are not safety limits but thresholds that trigger investigations into the cause of contamination. nih.goveuropa.eu For sunflower seeds intended for direct human consumption or as a food ingredient, the indicative level is 30 µg/kg. nih.gov

Table 3: Occurrence of Alternariol Monomethyl Ether (AME) in Oilseeds

Commodity Region/Country Positive Samples (%) Concentration Range (µg/kg) Reference(s)
Soya Beans Argentina 60% (AME and/or AOH) 62 - 1153 researchgate.net
Sunflower Seed Meal UK - 45 - 270 researchgate.net
Sunflower Seeds Netherlands - Detected wur.nl

Other Food Commodities (e.g., Lentils, Nuts, Beer, Wine, Chocolate)

Alternariol monomethyl ether (AME), a mycotoxin produced by fungi of the Alternaria genus, has been detected in a variety of food commodities beyond the more commonly tested cereals and fruits. Its presence in these other products highlights the widespread nature of Alternaria contamination.

Lentils: Studies have confirmed the presence of AME in lentils. In one analysis, while alternariol (AOH) was found at a concentration of 220 µg/kg in non-sorted lentils, AME was below the limit of detection of 15 µg/kg. researchgate.netresearchgate.net However, another report indicates that all 25 tested isolates of Alternaria from lentils were capable of producing both AOH and AME. researchgate.net The average concentration of AME produced by these isolates in a rice culture was 40 mg/kg. researchgate.net These findings represent the first published data on the occurrence of Alternaria mycotoxins in lentils. researchgate.netresearchgate.net

Nuts: High levels of AME have been found in nuts. nih.gov The European Union has recommended monitoring for AME in tree nuts. frucom.eueuropa.eutlr-international.com

Beer: The presence of AME in beer has been investigated. In a Canadian study, 28% of beer samples showed detectable levels of AME and/or AOH, with an average total Alternaria toxin level of 0.26 ppb. canada.capublications.gc.ca Another study focusing on the analysis of 13 Alternaria toxins in 50 different beer samples did not detect AME, though it established a low limit of detection of 0.03 µg/L for the compound. nih.gov Tenuazonic acid (TeA) was the only Alternaria toxin found in that particular study. nih.gov

Wine: Several studies have reported the contamination of wine with AME. In one analysis of beverages, higher levels of AME were found in wine compared to fruit juices. acs.orgresearchgate.net An Argentinean study detected AME in three white wine samples and one red wine sample, with one white wine sample containing 225 ng/mL. nih.gov Another study confirmed the presence of AME in four out of six "special wine" samples at concentrations ranging from 0.13 to 0.25 µg/kg. researchgate.net The stability of AME in wine has also been noted. nih.gov

Chocolate: Research on the presence of AME in cocoa and chocolate products has been conducted. A study that developed a method for the simultaneous quantification of AOH, AME, and TeA analyzed 99 cocoa and chocolate products and 10 raw and semi-finished cocoa materials. nih.gov The results indicated that cocoa and products made solely from cocoa are not a source of these Alternaria toxins. nih.govresearchgate.netresearchgate.net

Table 1: Occurrence of Alternariol Monomethyl Ether (AME) in Various Food Commodities

Food CommodityPresence of AME DetectedConcentration LevelsNotes
Lentils YesBelow 15 µg/kg in one study; produced at an average of 40 mg/kg by isolates in culture. researchgate.netresearchgate.netFirst reports of Alternaria mycotoxins in lentils. researchgate.netresearchgate.net
Nuts YesHigh levels reported. nih.govEU recommends monitoring in tree nuts. frucom.eueuropa.eutlr-international.com
Beer YesDetected in 28% of samples in one study (average total Alternaria toxins 0.26 ppb). canada.capublications.gc.ca Not detected in another study. nih.gov
Wine YesHigher levels than in fruit juices; up to 225 ng/mL in one white wine sample. acs.orgresearchgate.netnih.govAME is stable in wine. nih.gov
Chocolate NoNot found in cocoa and pure chocolate products in a targeted study. nih.govresearchgate.netresearchgate.net

Geographical Distribution of AME Contamination

The contamination of food commodities with alternariol monomethyl ether is a global issue, with reports from various regions highlighting its widespread presence.

North America: In Canada, a targeted survey of 399 domestic and imported food samples, including juices, beer, oils, and seeds, found that 58% contained AME and/or AOH. canada.capublications.gc.cacanada.ca The total levels of these toxins ranged from 0.050 to 573 ppb. canada.capublications.gc.ca AME has also been found in Canadian lentils. nih.gov

Europe: The European Food Safety Authority (EFSA) has acknowledged that chronic dietary exposure to AME and other Alternaria toxins can exceed the threshold of toxicological concern, prompting recommendations for monitoring in various foods. europa.eumerieuxnutrisciences.com Studies in Europe have detected AME in wheat from various countries. nih.gov A study in Albania on maize and wheat found AME in concentrations ranging from <5 to 9 μg/kg. researchgate.net

South America: In Argentina, AME has been detected in tomato puree, with concentrations ranging from 84 to 1734 µg/kg. unlp.edu.ar It has also been found in Argentinean wines. nih.gov

Africa: A study on wheat from Algeria revealed high contamination with AME, with 75% of samples testing positive at levels between 50 and 980 µg/kg. mdpi.comnih.gov

Asia: Research in China has identified AME in wheat. nih.gov A study in Beijing found that the average concentration of AME in human urine samples was higher in suburban areas compared to urban areas. researchgate.net

Australia: AME has been reported in weathered wheat in Australia. nih.gov

The distribution of AME is influenced by the prevalence of Alternaria fungi, which can vary with climate and agricultural practices. nih.gov For instance, Alternaria alternata, a known producer of AME, is a common fungus on Canadian Western wheat. nih.gov

Co-occurrence with Other Alternaria Mycotoxins

Alternariol monomethyl ether frequently co-occurs with other mycotoxins produced by Alternaria species, most notably its precursor, alternariol (AOH). This simultaneous contamination is a significant aspect of its occurrence in food.

The co-occurrence of AME and AOH is common because AME is formed through the methylation of AOH. mdpi.com Many studies report their simultaneous presence in various food commodities. For example, in a Canadian survey, 58% of the 399 samples tested contained both AOH and AME. canada.ca In wheat flour samples, AOH and AME have been found together in ratios ranging from 1:1 to 1:3.7. mdpi.com Similarly, most food commodities investigated are found to be contaminated with both AOH and AME in approximately a 1:1 ratio. frontiersin.org

Besides AOH, AME can also co-occur with other Alternaria toxins such as tenuazonic acid (TeA), altenuene (B161505) (ALT), and altertoxins. nih.gov In a study of Algerian wheat, 41 out of 48 samples showed the co-occurrence of multiple Alternaria mycotoxins. mdpi.com The most frequent combination was AME and AOH (73% of samples), followed by AME and TeA (27%). mdpi.com In contrast, a study in China on wheat flour reported different co-occurrence patterns, with TeA and tentoxin (B1683006) (TEN) being the most frequent combination. mdpi.com

The co-occurrence of these toxins is a concern as it can lead to additive or synergistic toxic effects. mdpi.commdpi.comfrontiersin.org

Biosynthesis and Genetic Regulation of Alternariol Monomethyl Ether

Proposed Biosynthetic Pathways of AME

The formation of AME is intrinsically linked to the biosynthesis of its precursor, alternariol (B1665735) (AOH). The proposed pathway begins with the assembly of a polyketide chain, which then undergoes a series of cyclization and modification reactions.

The backbone of both AOH and AME is a polyketide, a class of natural products synthesized through the repeated condensation of small carboxylic acid units. This process is catalyzed by a large, multifunctional enzyme known as a polyketide synthase (PKS). researchgate.netnih.govresearchgate.net In Alternaria alternata, a specific Type I PKS, designated as PksI, is the core enzyme responsible for initiating the biosynthesis of AOH. researchgate.netnih.gov

The biosynthesis commences with acetyl-CoA as a starter unit and involves several Claisen-type condensation reactions with malonate units to build the polyketide chain. researchgate.netnih.govresearchgate.net The PksI enzyme itself is believed to be sufficient for the synthesis of the AOH molecule through the folding and cyclization of the polyketide intermediate. nih.gov Heterologous expression of pksI in Aspergillus oryzae has been shown to be sufficient for the production of AOH, confirming its central role in the pathway. nih.gov

The final step in the biosynthesis of AME is the methylation of its precursor, AOH. This reaction is catalyzed by an O-methyltransferase (OMT), which transfers a methyl group from a donor molecule, typically S-adenosyl methionine, to one of the hydroxyl groups of AOH.

Genetic studies have identified a specific O-methyltransferase, OmtI, as the enzyme responsible for this conversion. researchgate.netnih.govnih.gov The gene encoding this enzyme, omtI, is located within the same gene cluster as pksI. nih.gov Knocking out the omtI gene in A. alternata has been shown to block the biosynthesis of AME, leading to the exclusive production of AOH. nih.gov This confirms the essential role of OmtI in the final step of AME formation. Co-expression of pksI with omtI and other tailoring enzymes in a heterologous host resulted in the production of AME and other AOH derivatives. nih.gov

Genetic Loci and Gene Expression Studies

The genes responsible for the biosynthesis of AME are organized in a contiguous region of the fungal chromosome, known as a biosynthetic gene cluster. This clustering facilitates the coordinated regulation of all the genes required for the production of the mycotoxin.

The AOH/AME biosynthetic gene cluster in Alternaria alternata spans approximately 15 kb and contains several key genes. nih.gov The core genes identified within this cluster are:

pksI : This gene encodes the polyketide synthase that synthesizes the AOH backbone. researchgate.netnih.gov

omtI : This gene encodes the O-methyltransferase responsible for the conversion of AOH to AME. nih.govnih.gov

aohR : This gene encodes a putative transcription factor that regulates the expression of other genes within the cluster. researchgate.netnih.gov

In addition to these core genes, the cluster also contains genes encoding other enzymes that may be involved in the modification of AOH, such as a FAD-dependent monooxygenase (moxI), a short-chain dehydrogenase (sdrI), and a putative extradiol dioxygenase (doxI). nih.gov The presence of these genes suggests that the cluster is responsible for the production of a suite of related compounds beyond just AOH and AME. nih.gov

Table 1: Key Genes in the Alternariol Monomethyl Ether Biosynthetic Cluster

GeneEncoded ProteinFunction in AME Biosynthesis
pksIPolyketide Synthase ICatalyzes the formation of the alternariol polyketide backbone. researchgate.netnih.gov
omtIO-methyltransferase ICatalyzes the methylation of alternariol (AOH) to form AME. nih.govnih.gov
aohRTranscription FactorRegulates the expression of the biosynthetic genes within the cluster. researchgate.netnih.gov
moxIFAD-dependent monooxygenasePotentially involved in further modification of AOH or its derivatives. nih.gov
sdrIShort-chain dehydrogenasePotentially involved in further modification of AOH or its derivatives. nih.gov
doxIExtradiol dioxygenasePotentially involved in further modification of AOH or its derivatives. nih.gov

The production of AME is tightly controlled at the transcriptional level, with the aohR gene playing a key regulatory role. Studies have shown that aohR acts as a positive regulator of the gene cluster. researchgate.netnih.gov Deletion of the aohR gene resulted in a significant reduction in the expression of pksI and a delay in the production of AOH. nih.gov Conversely, overexpression of aohR led to an increased expression of pksI and consequently, higher levels of AOH production. nih.gov

The GATA transcription factor AreA, which is involved in nitrogen metabolism, has also been shown to positively regulate the biosynthesis of AOH and AME. Deletion of the gene encoding AreA, AaAreA, significantly reduced the transcription of the key biosynthetic genes aohR, pksI, and omtI. researchgate.net This indicates that nitrogen availability in the environment can influence the production of these mycotoxins through the action of global regulators like AreA.

The expression of secondary metabolite biosynthetic genes is often influenced by environmental cues, allowing the fungus to adapt its metabolic output to different conditions. While specific research directly linking light to the expression of the AME biosynthetic genes is still emerging, the influence of light on fungal secondary metabolism, in general, is well-documented.

Light can act as a signal that triggers the expression of genes involved in the biosynthesis of various secondary metabolites, including pigments and toxins, through photoreceptors and associated signaling pathways. mdpi.com In plants, light is a well-known regulator of gene expression for various metabolic pathways, including those for secondary metabolites. mdpi.comnih.gov Although the direct mechanism in Alternaria for AME is not fully elucidated, it is plausible that light conditions could modulate the expression of regulatory genes like aohR or other global regulators, thereby influencing the production of AME. Further research is needed to specifically determine the photoreceptors and signaling components that may mediate light-responsive regulation of the AME gene cluster in Alternaria.

Toxicological Mechanisms of Alternariol Monomethyl Ether

Cellular and Molecular Mechanisms of Toxicity

Induction of Cell Death and Apoptosis

Alternariol (B1665735) monomethyl ether (AME) is a mycotoxin produced by fungi of the Alternaria genus, commonly found as a contaminant in food products like fruits and cereals uni.lunih.gov. Research has demonstrated that exposure to AME leads to significant cytotoxicity, primarily through the activation of apoptosis, a form of programmed cell death uni.lunih.govunivie.ac.atnih.gov. Studies on various cell lines, including human colon carcinoma (HCT116) and swine intestinal epithelial cells (IPEC-1), have shown that AME causes a loss of cell viability by initiating the apoptotic process uni.lunih.govresearchgate.net. This programmed cell death is a key mechanism of its toxicity nih.govnih.govresearchgate.netmdpi.com. The induction of apoptosis by AME is dose-dependent, with higher concentrations leading to a significant increase in the percentage of apoptotic cells nih.govmdpi.com.

The apoptotic process triggered by Alternariol monomethyl ether proceeds via the intrinsic pathway, also known as the mitochondrial apoptotic pathway uni.lunih.govfrontiersin.orgnih.govfrontiersin.org. This pathway is central to the cellular response to toxic insults. In human colon carcinoma cells (HCT116), AME has been shown to activate this specific cascade of events uni.lunih.govfrontiersin.orgnih.gov. The activation of the mitochondria-dependent pathway is a critical step in AME-induced cell death, involving the permeabilization of the mitochondrial membrane and the subsequent release of pro-apoptotic factors nih.govmdpi.com. Severe DNA damage caused by AME can also lead to the transition from cell cycle arrest to apoptosis through this mitochondrial route nih.govmdpi.com.

Caspases, a family of protease enzymes, are crucial mediators of apoptosis. AME-induced apoptosis is a caspase-dependent process uni.lu. The mitochondrial pathway activated by AME leads to the initiation of a proteolytic cascade of these enzymes nih.govmdpi.com. Specifically, studies have demonstrated the activation of the initiator caspase-9 in HCT116 cells following AME treatment uni.lunih.gov. The activation of caspase-9, in turn, triggers the activation of executioner caspases, such as caspase-3 and caspase-7 uni.lunih.gov. Research in swine intestinal epithelial cells (IPEC-1) also confirms that AME induces a dose-related increase in apoptosis based on the activation of caspase-3/7, highlighting the important role of these executioner caspases in the apoptotic process triggered by the mycotoxin nih.govnih.govresearchgate.netmdpi.com.

A key event in the AME-induced mitochondrial apoptotic pathway is the opening of the mitochondrial permeability transition pore (PTP) uni.lunih.govfrontiersin.orgnih.gov. The mPTP is a protein complex in the inner mitochondrial membrane that, when opened, increases the membrane's permeability, leading to a loss of mitochondrial function and cell death auahq.orgwikipedia.orgmdpi.comuniba.it. Exposure of HCT116 cells to AME has been shown to induce the opening of the PTP uni.lufrontiersin.orgnih.gov. This event is a critical step that leads to the subsequent stages of apoptosis, including the loss of the mitochondrial transmembrane potential uni.lunih.govfrontiersin.orgnih.gov. The production of reactive oxygen species (ROS) in excess can also induce the opening of the mitochondrial permeability transition pore, which is a mechanism implicated in the toxicity of Alternaria toxins nih.govmdpi.com.

Following the permeabilization of the mitochondrial membrane, which is facilitated by the opening of the PTP, apoptogenic signaling molecules are released from the mitochondrial intermembrane space into the cytosol nih.govmdpi.com. One of the most critical of these molecules is cytochrome c uni.lunih.gov. The release of cytochrome c is a hallmark of the mitochondrial apoptotic pathway. Once in the cytosol, cytochrome c participates in the activation of the caspase cascade, further propagating the apoptotic signal uni.lunih.govnih.govmdpi.com.

The Bcl-2 family of proteins are key regulators of the mitochondrial apoptotic pathway, with members like Bax acting as pro-apoptotic factors that promote mitochondrial membrane permeabilization nih.govyoutube.com. Interestingly, studies investigating the mechanism of AME-induced apoptosis have revealed that the pro-apoptotic protein Bax is not involved in this process uni.lunih.gov. Experiments using human colon carcinoma cells deficient in Bax (HCT116 Bax-KO) showed no difference in the extent of AME-induced mitochondrial apoptosis compared to parental cells with normal Bax expression uni.lunih.govfrontiersin.orgnih.gov. This finding demonstrates that AME activates the mitochondrial pathway of apoptosis through a mechanism that is independent of Bax protein uni.lunih.gov.

Research Findings on Alternariol Monomethyl Ether (AME) Toxicity

Below is a summary of key research findings regarding the toxicological mechanisms of AME.

Cell LineKey FindingMechanism DetailReference
Human Colon Carcinoma (HCT116) Induces apoptosis via the mitochondrial pathway.Activation of Caspase-9 and Caspase-3, opening of the mitochondrial permeability transition pore (PTP), and release of cytochrome c. uni.lunih.gov
Human Colon Carcinoma (HCT116 Bax-KO) Apoptosis induction is independent of the Bax protein.AME triggered apoptosis to a similar extent in both wild-type and Bax-deficient cells. uni.lunih.gov
Swine Intestinal Epithelial Cells (IPEC-1) Induces programmed cell death through apoptosis.Dose-dependent activation of executioner caspases-3/7. nih.govnih.govmdpi.com
Murine Hepatoma (Hepa-1c1c7) Causes apoptotic cell death.Associated with the induction of Cytochrome P450 1A1. frontiersin.org

Oxidative Stress Induction

Alternariol monomethyl ether (AME) has been shown to induce toxicity in cells through the mechanism of oxidative stress mdpi.comnih.gov. Exposure to AME can disrupt the cellular redox balance, leading to an overproduction of reactive oxygen species (ROS) and subsequent damage to vital cellular components nih.govnih.gov. Studies on swine intestinal epithelial cells (IPEC-1) have demonstrated that AME-induced oxidative stress is linked to DNA and protein oxidation, as well as a compromised antioxidant defense system mdpi.comnih.gov. These effects are thought to be connected to the inhibition of key signaling pathways that regulate the cell's response to oxidative stress mdpi.comnih.govresearchgate.net.

Exposure to Alternariol monomethyl ether has been directly linked to an increase in the generation of Reactive Oxygen Species (ROS) within cells nih.govmdpi.com. In vitro studies on porcine intestinal epithelial cells (IPEC-1) have shown that both AME and its parent compound, alternariol (AOH), can induce an increase in ROS-positive cells mdpi.comresearchgate.net. An overproduction of ROS can lead to irreversible damage to cellular macromolecules such as DNA, proteins, and lipids nih.gov. Other related Alternaria toxins have also been associated with ROS generation, which impairs the cell's natural antioxidant defenses mdpi.comnih.gov. This disruption of the normal redox environment is a key initial step in the cascade of toxic effects induced by AME mdpi.com.

The excessive generation of ROS induced by Alternariol monomethyl ether leads to significant oxidative damage to both DNA and proteins mdpi.comnih.govresearchgate.net. Research on IPEC-1 cells exposed to AME showed a significant increase in markers for both protein and DNA oxidation nih.gov. Protein oxidation was evidenced by a notable increase in the concentration of protein carbonyls mdpi.comnih.gov. Similarly, DNA oxidative damage was confirmed by measuring the concentration of 8-Oxo-2'-deoxyguanosine, a major product of DNA oxidation, which increased by 2.55 to 2.80 times in cells exposed to AME for 24 hours mdpi.com.

Table 1: AME-Induced Oxidative Damage in IPEC-1 Cells

BiomarkerAME Concentration (2.5 µM)AME Concentration (5 µM)Observation
Protein Carbonyl9.4% increase36.16% increaseMarker of protein oxidation.
8-Oxo-2′-deoxyguanosine2.55-fold increase2.80-fold increaseMarker of DNA oxidation.

Alternariol monomethyl ether interferes with the cellular antioxidant response by diminishing the activity of key protective enzymes mdpi.comnih.govresearchgate.net. In studies using swine intestinal epithelial cells, AME exposure led to a significant, dose-dependent decrease in the enzymatic activity of Catalase (CAT) and Superoxide (B77818) Dismutase (SOD) mdpi.commdpi.com. Specifically, Catalase activity was reduced by 44.7% at a 2.5 µM AME concentration and by 51.3% at a 5 µM concentration mdpi.com. Superoxide Dismutase activity also saw a significant decline of 13.7% and 44.2% at the same respective concentrations mdpi.com. This breakdown of the antioxidant defense system leaves the cells more vulnerable to the oxidative damage induced by ROS mdpi.com.

Table 2: Effect of AME on Antioxidant Enzyme Activity in IPEC-1 Cells

EnzymeAME Concentration (2.5 µM)AME Concentration (5 µM)
Catalase (CAT)44.7% decrease51.3% decrease
Superoxide Dismutase (SOD)13.7% decrease44.2% decrease

The oxidative stress and altered antioxidant response induced by Alternariol monomethyl ether have been linked to the inhibition of the Akt/Nrf2/HO-1 signaling pathway mdpi.comnih.govresearchgate.netresearchgate.net. This pathway is crucial for regulating the expression of antioxidant enzymes and protecting cells from oxidative damage nih.gov. The nuclear erythroid 2-related factor 2 (Nrf2) is a key transcription factor that controls cellular defense mechanisms mdpi.comnih.gov. While a short exposure to AME may activate the Nrf2/ARE pathway as a protective response, prolonged exposure has been shown to have the opposite effect mdpi.comnih.gov. In one study, a 24-hour exposure of IPEC-1 cells to a 5 µM AME concentration resulted in a significant decrease in the gene expression of Nrf2, Akt, and HO-1, which correlated with a significant increase in DNA oxidation mdpi.com. This suggests that AME's toxicity is mediated, at least in part, by suppressing this critical protective pathway mdpi.com.

DNA Damage and Genotoxicity

Beyond oxidative damage, Alternariol monomethyl ether is recognized for its genotoxic effects, including the ability to cause gene mutations and chromosome breakage nih.govresearchgate.netnih.gov. Both in vitro and in vivo experiments have demonstrated the DNA-damaging potential of AME nih.govnih.gov. The compound's genotoxicity is a significant concern, as it has been linked to mutagenic and carcinogenic effects nih.govresearchgate.net.

A primary mechanism of Alternariol monomethyl ether's genotoxicity is the induction of DNA strand breaks researchgate.netfrontiersin.org. Studies have shown that AME causes a concentration-dependent increase in DNA strand breaks in various mammalian cell lines, including Chinese hamster V79 cells, human liver HepG2 cells, and human colon HT-29 cells, at concentrations ranging from 5 to 50 micromolar researchgate.netscilit.com. This DNA-damaging activity is attributed to AME's function as a topoisomerase II poison researchgate.net. By inhibiting this enzyme, AME enhances the level of transient double-strand breaks in the DNA, which can lead to cell cycle arrest and apoptosis nih.govresearchgate.net.

Interaction with DNA Topoisomerase II and Bacterial Gyrase

Alternariol monomethyl ether (AME) has been identified as an inhibitor of both human DNA topoisomerase II and its bacterial equivalent, gyrase. nih.govresearchgate.net Type II DNA-topoisomerases are crucial enzymes that manage the topology of DNA within cells. nih.govresearchgate.net The shared homology between the human and bacterial enzymes prompted investigations into the dual inhibitory potential of AME. nih.gov

In studies assessing the impact of various Alternaria mycotoxins on these enzymes, AME demonstrated significant inhibitory activity. In assays measuring the decatenation activity of human topoisomerase II, AME showed an initial inhibitory concentration of 25 µM. nih.govresearchgate.net This places its potency on par with other Alternaria toxins like alternariol (AOH) and altertoxin II (ATX II). nih.govresearchgate.net

Furthermore, AME exhibited pronounced inhibition of bacterial gyrase activity, with an initial inhibitory concentration of 10 µM, which was more potent than its effect on the human enzyme. nih.govresearchgate.net This dual inhibitory action against both human and bacterial topoisomerases suggests a broad mechanism of action. nih.govresearchgate.net The ability of AME to interfere with these essential enzymes is a key aspect of its toxicity. nih.govnih.gov

CompoundInitial Inhibitory Concentration (Human Topoisomerase II)Initial Inhibitory Concentration (Bacterial Gyrase)Reference
Alternariol monomethyl ether (AME)25 µM10 µM nih.govresearchgate.net
Alternariol (AOH)25 µM10 µM nih.govresearchgate.net
Altertoxin II (ATX II)25 µM25 µM nih.govresearchgate.net
Stemphyltoxin III (STTX III)10 µM50 µM nih.govresearchgate.net
Altertoxin I (ATX I)50 µM50 µM nih.govresearchgate.net
Alterperylenol (ALP)75 µM50 µM nih.govresearchgate.net

Cell Cycle Arrest (e.g., G2/M phase)

Exposure to Alternariol monomethyl ether has been shown to induce cell cycle arrest, particularly at the G2/M phase. mdpi.com This effect is a common consequence of DNA damage caused by the toxin. mdpi.com In swine intestinal epithelial cells (IPEC-1), AME treatment led to a dose-dependent increase in the percentage of cells in the G2 phase of the cell cycle. mdpi.com

At concentrations of 2.5 μM and 5 μM, AME significantly increased the population of cells in the G2 phase to 33.59% and 41.9%, respectively, compared to 19.43% in untreated control cells. mdpi.com This accumulation of cells in the G2 phase was accompanied by a decrease in the percentage of cells in the G0/G1 and S phases. mdpi.com Severe DNA damage resulting from AME exposure can trigger this cell cycle checkpoint, and if the damage is irreparable, it can lead to apoptosis. mdpi.com

TreatmentPercentage of Cells in G2 PhaseReference
Untreated Control19.43% mdpi.com
2.5 µM AME33.59% mdpi.com
5 µM AME41.9% mdpi.com

Inhibition of Monoamine Oxidase A (MAO-A)

Alternariol monomethyl ether has been identified as a potent and selective inhibitor of human monoamine oxidase A (MAO-A). nih.gov MAO-A is an enzyme that catalyzes the oxidation of neurotransmitting monoamines. nih.gov In a study where AME was isolated from Alternaria brassicae, it demonstrated a high inhibitory activity against MAO-A with an IC50 value of 1.71 µM. nih.gov

Conversely, AME was found to be ineffective at inhibiting MAO-B. nih.gov The inhibition of MAO-A by AME was determined to be of a mixed type, with a Ki value of 0.34 µM. nih.gov Furthermore, the inhibition was found to be reversible, as the activity of MAO-A was almost completely recovered after the dilution of the enzyme that had been inhibited with an excess amount of AME. nih.gov

Inhibition of AhR/ARNT Pathway and CYP1A1 Induction

Alternariol monomethyl ether is known to induce the expression of cytochrome P450 1A1 (CYP1A1), a phase I metabolizing enzyme, through the activation of the aryl hydrocarbon receptor (AhR) signaling pathway. nih.govresearchgate.net The AhR, upon binding with a ligand like AME, forms a heterodimer with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), which then binds to DNA and initiates the transcription of target genes, including CYP1A1. nih.govresearchgate.net

In murine hepatoma cells (Hepa-1c1c7), both AME and its parent compound, alternariol (AOH), were shown to enhance the levels of CYP1A1. nih.govresearchgate.net This induction was dependent on functional AhR and ARNT proteins, as the effect was not observed in cell lines where either of these proteins was inactivated. nih.govresearchgate.net The activation of the AhR/ARNT pathway and subsequent induction of CYP1A1 is a significant mechanism that may contribute to the toxic effects of AME. nih.govresearchgate.net While AME itself can induce this pathway, some studies have noted that in binary mixtures with other Alternaria toxins, it showed no efficacy towards EROD (7-ethoxyresorufin-O-deethylase) enzyme activity, an indicator of CYP1A1 activity, or impact on other toxins' efficacy in this regard. nih.govmdpi.com

Modulation of Gene Expression (e.g., Nrf2, Akt, HO1, iNOS)

Alternariol monomethyl ether has been shown to modulate the expression of several key genes involved in cellular stress responses and signaling pathways. Specifically, AME has been observed to inhibit the Akt/Nrf2/HO-1 signaling pathway in swine intestinal epithelial cells. mdpi.com This pathway plays a crucial role in the cellular antioxidant defense system.

The inhibition of this pathway by AME was associated with a decrease in the enzymatic activity of antioxidant enzymes such as catalase and superoxide dismutase. mdpi.com The nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of antioxidant proteins, and Heme oxygenase-1 (HO-1) is one of its downstream targets. nih.govmdpi.com The disruption of this pathway by AME can lead to increased oxidative stress and cellular damage. mdpi.com Additionally, studies on related compounds and pathways have shown that Nrf2 activation can influence the expression of inducible nitric oxide synthase (iNOS), suggesting a potential for AME to indirectly affect inflammatory responses. nih.gov

Comparative Toxicology with Other Alternaria Mycotoxins

Alternariol monomethyl ether is one of several mycotoxins produced by fungi of the genus Alternaria, and its toxicity is often considered in comparison to other prevalent Alternaria toxins, particularly alternariol (AOH) and tenuazonic acid (TeA). frontiersin.org In terms of general cytotoxicity, AME is often found to be more potent than TeA but comparable to AOH. frontiersin.org

For instance, in studies on human hepatocytes (HepG2 cells), the half-maximal effective concentrations (EC50) for AME were in the range of 4-5 µg/mL, while for AOH, they were between 8 and 16 µg/mL, and for TeA, they ranged from 40 to 95 µg/mL. frontiersin.org A similar trend was observed in human intestinal epithelial cells (Caco-2), with EC50 values for AME between 6 and 23 µg/mL, for AOH at 19 µg/mL, and for TeA between 60 and 90 µg/mL. frontiersin.org This indicates a relative cytotoxicity ranking of AME being roughly equivalent to or slightly more potent than AOH, and both being significantly more cytotoxic than TeA. frontiersin.org

MycotoxinEC50 on HepG2 cells (µg/mL)EC50 on Caco-2 cells (µg/mL)Reference
Alternariol monomethyl ether (AME)4 - 56 - 23 frontiersin.org
Alternariol (AOH)8 - 1619 frontiersin.org
Tenuazonic acid (TeA)40 - 9560 - 90 frontiersin.org

Synergistic and Additive Effects in Co-exposure

In natural contaminations, food and feed are often contaminated with multiple Alternaria mycotoxins simultaneously, making the study of their combined toxic effects crucial. frontiersin.org The co-exposure of cells to Alternariol monomethyl ether and other Alternaria toxins, particularly alternariol (AOH), can result in synergistic or additive cytotoxic effects. frontiersin.orgmdpi.comresearchgate.net

Studies on porcine intestinal epithelial cells (IPEC-1) have shown that the combination of AOH and AME in a 1:1 ratio induced a more significant, dose-dependent decrease in cell viability than the individual toxins. mdpi.comresearchgate.net The interaction was found to be mainly synergistic, with the synergistic effect becoming stronger at higher concentrations of the mycotoxins. mdpi.comresearchgate.net For instance, the combination index (CI) for the AOH-AME mixture affecting 25% of cell viability was 0.88 (indicating slight synergy), which decreased to 0.41 at the 50% effect level (synergism) and 0.10 at the 90% effect level (strong synergism). mdpi.comresearchgate.net

Additive effects have also been observed. frontiersin.org In human colon carcinoma cells (HCT116), an additive cytotoxic effect was noted for AOH and AME. frontiersin.org Furthermore, in both HepG2 and Caco-2 cell lines, binary mixtures of AME and TeA, as well as AOH and AME, significantly increased cytotoxicity compared to the single compounds, especially at higher concentrations. frontiersin.org The ternary combination of AOH, AME, and TeA also resulted in a significantly higher decrease in cell viability compared to the individual toxins. frontiersin.org

In Vitro Toxicological Studies

Mammalian Cell Lines (e.g., IPEC-1, HCT116, HepG2, Caco-2)

The cytotoxic effects of Alternariol monomethyl ether (AME) have been investigated across several mammalian cell lines, revealing dose-dependent impacts on cell viability and proliferation. Studies have demonstrated that AME induces apoptosis, or programmed cell death, through the mitochondrial pathway nih.gov.

In the porcine intestinal epithelial cell line IPEC-1 , AME showed a dose-related effect on cell viability, with a calculated half-maximal inhibitory concentration (IC50) of 10.5 μM. mdpi.comnih.govresearchgate.net Exposure to AME led to an increase in late-stage apoptotic or dead cells, particularly at concentrations above 5 μM. mdpi.com For instance, a 25 μM concentration decreased cell viability by 38.85%, while a 50 μM concentration resulted in a 67.03% decrease. mdpi.com Furthermore, AME was found to induce cell cycle arrest in the G2 phase and trigger oxidative stress, evidenced by DNA and protein oxidation and a reduction in the activity of antioxidant enzymes like catalase and superoxide dismutase. mdpi.comnih.gov

Human colon carcinoma cells, HCT116 , have also been used to study AME's effects. An early study reported an EC50 value of 31 μg/mL after a 24-hour incubation period nih.gov.

In the human liver cancer cell line HepG2 , AME was found to be more cytotoxic than its parent compound, alternariol (AOH), causing significant decreases in cell viability at concentrations of 50 and 100 μM after 24 hours of exposure. mdpi.com The half-maximal effective concentration (EC50) for AME in HepG2 cells was determined to be between 4 and 5 μg/mL nih.gov.

Studies on the human intestinal epithelial cell line Caco-2 have shown that AME exhibits cytotoxic effects with EC50 values ranging from 6 to 23 μg/mL. mdpi.comresearchgate.net Interestingly, one study noted that while no effects on cell viability were seen after 24 hours of exposure to concentrations up to 100 μM, a decrease in viable cells was observed after 48 hours mdpi.com.

In Vivo Toxicological Studies and Animal Models

Swine Intestinal Health Models

In vitro studies using the porcine intestinal epithelial cell line, IPEC-1, serve as a crucial model for understanding the effects of AME on swine intestinal health. mdpi.com Given that cereals are a major component of swine diets, pigs are particularly exposed to contamination from Alternaria mycotoxins. mdpi.com The research on IPEC-1 cells provides insight into the initial interactions between the mycotoxin and the gastrointestinal tract.

The findings indicate that AME exposure can compromise swine gut health by inducing cell death, apoptosis, and oxidative stress in intestinal cells. nih.govnih.gov The toxin disrupts the normal cell cycle and diminishes the activity of protective antioxidant enzymes. mdpi.comnih.gov These in vitro results, which use a realistic cell model, highlight the potential for AME to interfere with cell proliferation and oxidative balance at the intestinal level in swine. mdpi.comnih.gov However, further in vivo trials in swine are necessary to fully validate these findings and conduct a comprehensive risk assessment. mdpi.comnih.gov

Zebrafish Models for Antibacterial Activity

The zebrafish (Danio rerio) has been employed as an in vivo model to verify the antibacterial properties of AME. asm.org After identifying that AME possessed significant antimicrobial activity against pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and Vibrio anguillarum in laboratory settings, researchers used zebrafish to confirm these effects in a living organism. asm.orgnih.gov This model helps bridge the gap between in vitro assays and more complex mammalian systems, allowing for the observation of antimicrobial efficacy in a whole-animal environment. nih.gov The use of zebrafish larvae is particularly advantageous for studying infection dynamics and the effects of antimicrobial compounds. nih.govspringernature.com

Rodent Models for Absorption, Distribution, Metabolism, Excretion (ADME)

Studies in rodent models, primarily rats, have been instrumental in characterizing the absorption, distribution, metabolism, and excretion (ADME) of AME. These investigations consistently show that AME has low oral bioavailability, with less than 10% of an orally administered dose being absorbed. nih.gov

The majority of ingested AME is excreted unchanged in the feces. nih.gov Research tracking radiolabeled AME found that fecal excretion accounted for a significant portion (up to 88%) of the administered dose, while urinary excretion was much lower, typically between 6% and 10%. mdpi.comresearchgate.net

Metabolism studies using rat liver microsomes and precision-cut liver slices have identified key biotransformation pathways. nih.govresearchgate.net Demethylation of AME to its parent compound, alternariol (AOH), is a recognized metabolic route. nih.gov Further metabolism can occur, with the formation of phase I metabolites (such as hydroxylated forms) and phase II metabolites. researchgate.netfrontiersin.org In one study, a sulfate (B86663) conjugate of AME (AME-3-sulfate) was identified in the urine of rats, accounting for 23% of the AME intake frontiersin.org.

Studies on Food Allergy Alleviation

Recent research has explored the potential of AME, particularly from marine-derived fungi, in mitigating food allergies. nih.govacs.org In studies using mouse models of ovalbumin-induced food allergy, AME administration was shown to attenuate allergy symptoms. nih.govreddit.com

The mechanism behind this effect appears to be linked to the modulation of mast cell activation. acs.org AME treatment was found to reduce the release of histamine (B1213489) into the serum and decrease the population of mast cells in the spleen and mesenteric lymph nodes of allergic mice. nih.govreddit.com Further investigation revealed that AME suppresses mast cell activation by modulating key signaling pathways, specifically the MAPK and NF-κB pathways. acs.org These findings suggest a theoretical basis for the potential use of AME in the context of functional foods for allergy alleviation. acs.org

Analytical Methodologies for Alternariol Monomethyl Ether Detection and Quantification

Extraction and Cleanup Techniques

Effective sample preparation is a critical step to isolate Alternariol (B1665735) monomethyl ether from complex sample matrices, remove interfering compounds, and concentrate the analyte before instrumental analysis. Several techniques have been successfully employed for the extraction and cleanup of AME.

Solid-Phase Extraction (SPE) is a widely used technique for the purification and concentration of analytes from liquid samples. The principle of SPE is based on the partitioning of a compound between a solid phase (sorbent) and a liquid phase (sample and solvents). For the analysis of Alternariol monomethyl ether, SPE has been demonstrated as an effective cleanup method.

One study described a method for the determination of alternariol (AOH) and AME in apple juice using SPE columns for extraction and cleanup prior to high-performance liquid chromatography (HPLC) analysis. nih.gov This approach achieved good recoveries for AME at 91.9 ± 6.1%, with a detection limit as low as 0.7 µg/L. nih.gov The chromatograms of spiked samples showed that the toxin could be easily detected without interference. nih.gov

While effective, traditional SPE procedures can be labor-intensive, involving multiple steps such as activation, elution, and evaporation. researchgate.net Various SPE sorbents have been utilized for Alternaria toxins, including octadecyl silane (B1218182) (C18), hydrophilic-lipophilic balance (HLB), and polystyrene-divinylbenzene copolymer (PS-DVB). researchgate.net More advanced techniques like molecularly imprinted solid-phase extraction (MISPE) have also been developed, offering high selectivity for AME and AOH. nih.govtum.de A MISPE method validated for tomato juice and sesame oil showed excellent performance with recoveries ranging from 92.5% to 106.2% and limits of quantification between 1.1 and 2.8 µg/kg. nih.govtum.de

Dispersive Liquid-Liquid Microextraction (DLLME) is a miniaturized sample preparation technique that has gained popularity due to its simplicity, speed, low solvent consumption, and high enrichment factors. rsc.orgrsc.org This method involves the rapid injection of a mixture of an extraction solvent and a disperser solvent into an aqueous sample, forming a cloudy solution. mdpi.com The fine droplets of the extraction solvent provide a large surface area for the rapid transfer of analytes from the aqueous phase to the organic phase.

A DLLME method was developed for the analysis of AME, AOH, and citrinin (B600267) in fruit juices, coupled with HPLC with fluorescence detection. rsc.orgrsc.org The key parameters affecting the extraction efficiency, such as the type and volume of extraction and disperser solvents, pH, and salt concentration, were optimized. rsc.orgrsc.org Under optimal conditions, this method demonstrated high mean recoveries for the mycotoxins, ranging from 80.1% to 93.4%, with relative standard deviations (RSDs) below 5.7%. rsc.orgrsc.org

Another study utilized DLLME combined with liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the simultaneous quantification of AME, AOH, and tentoxin (B1683006) in tomato and tomato-based products. mdpi.comnih.govresearchgate.netnih.gov In this method, acetonitrile (B52724) was used as the disperser solvent and chloroform (B151607) as the extraction solvent. mdpi.comnih.govnih.gov The method was validated according to Commission Decision No. 2002/657/EC, showing recovery rates above 80% and limits of quantification of 3.5 ng/g. mdpi.comnih.gov

Table 1. Performance of DLLME Methods for Alternariol Monomethyl Ether (AME) Analysis.
MatrixAnalytical TechniqueRecovery (%)LODLOQReference
Fruit JuicesHPLC-FLD80.1–93.40.022–0.203 ng/mL- rsc.orgrsc.org
Tomato JuiceLC-ESI-MS/MS>800.7 ng/g3.5 ng/g mdpi.comnih.gov

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach to sample preparation that has been widely adopted for the analysis of various contaminants in food matrices. mdpi.commdpi.com This technique typically involves an extraction step with an organic solvent (commonly acetonitrile) and partitioning with salts, followed by a cleanup step using dispersive solid-phase extraction (d-SPE). mdpi.com

A modified QuEChERS procedure has been successfully applied for the simultaneous determination of AME and other Alternaria toxins in wheat grains. nih.govnih.gov This method allowed for the detection and quantification of AME with a limit of detection (LOD) of 0.3 µg/kg and a limit of quantification (LOQ) of 1.0 µg/kg. mdpi.com In a study of wheat samples from Serbia, the mean concentration of AME was found to be 2.2 µg/kg. nih.gov Another study on wheat using a QuEChERS approach reported an average recovery of 110.1% for AME with a relative standard deviation (RSDr) of 6.50% at spiking levels of 0.01 and 0.1 mg/kg. researchgate.net

The QuEChERS method has also been optimized for other complex matrices. For the analysis of seven Alternaria toxins in mixed fruit purees, a modified QuEChERS method coupled with UPLC-MS/MS was established. mdpi.com This method yielded average recoveries for AME between 79.5% and 106.7% with RSDs not exceeding 9.78%. mdpi.com Similarly, a QuEChERS-based method was developed for analyzing seven Alternaria toxins in edible and medicinal herbs, where AME was found to be the predominant mycotoxin. nih.gov The recoveries for AME in this matrix ranged from 71.44% to 112.65%, with LOQs as low as 1.0 µg/kg. nih.gov

Table 2. Performance of QuEChERS Methods for Alternariol Monomethyl Ether (AME) Analysis.
MatrixAnalytical TechniqueRecovery (%)LODLOQReference
WheatLC-MS/MS110.1-0.01 mg/kg researchgate.net
Wheat GrainsNot specified-0.3 µg/kg1.0 µg/kg mdpi.com
Mixed Fruit PureeUPLC-MS/MS79.5–106.70.18–0.53 µg/kg- mdpi.com
Edible and Medicinal HerbsUPLC-MS/MS71.44–112.65-1.0 µg/kg nih.gov

Chromatographic Techniques

Following extraction and cleanup, chromatographic techniques are employed to separate Alternariol monomethyl ether from other co-extracted compounds and to enable its accurate quantification. Liquid chromatography is the most common approach for the analysis of AME.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of mycotoxins, including Alternariol monomethyl ether. researchgate.net It is frequently coupled with various detectors, such as ultraviolet (UV), fluorescence (FLD), or mass spectrometry (MS), to achieve the desired sensitivity and selectivity.

An HPLC-FLD method was successfully used to determine AME in fruit juices after a DLLME sample preparation step, achieving detection limits in the range of 0.022–0.203 ng/mL. rsc.orgrsc.org In another application, HPLC was combined with SPE for the analysis of AME in apple juice, resulting in a detection limit of 0.7 µg/L. nih.gov The robustness of HPLC makes it a reliable choice for routine analysis in various food matrices. researchgate.net Often, HPLC is coupled with tandem mass spectrometry (MS/MS), which provides high selectivity and sensitivity, allowing for the simultaneous quantification of multiple mycotoxins. researchgate.netmdpi.com For instance, an LC-MS/MS method was developed for the quantification of nine Alternaria mycotoxins, including AME, in various food matrices, featuring a simple single-step extraction followed by direct analysis. researchgate.net

Ultrahigh-Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC. By using columns with smaller particle sizes (typically less than 2 µm), UHPLC systems can operate at higher pressures, leading to faster analysis times, improved resolution, and increased sensitivity. researchgate.net

UHPLC coupled with tandem mass spectrometry (UHPLC-MS/MS) is a powerful tool for the simultaneous determination of multiple mycotoxins. A UHPLC-MS/MS method was developed to screen for 15 different mycotoxins, including AME, in orange, grape, and apple juices. rsc.org This method, using a QuEChERS procedure for sample preparation, achieved limits of quantification for AME between 0.1 and 5.0 ng/mL, with recoveries in the range of 74–110%. rsc.org

Another UHPLC-MS/MS method was established for the detection of seven Alternaria toxins in edible and medicinal herbs. nih.gov This method demonstrated excellent performance, with low limits of quantification (0.01 to 2.0 ng/mL) and good recoveries (71.44% to 112.65%). nih.gov The high throughput and sensitivity of UHPLC-MS/MS make it particularly suitable for large-scale monitoring and surveillance of AME contamination in diverse food products. mdpi.com

Table 3. Performance of UHPLC-MS/MS Methods for Alternariol Monomethyl Ether (AME) Analysis.
MatrixExtraction MethodRecovery (%)LOQReference
Orange, Grape, Apple JuicesQuEChERS74–1100.1–5.0 ng/mL rsc.org
Edible and Medicinal HerbsQuEChERS71.44–112.650.01–2.0 ng/mL nih.gov
Tomato Juice and Sesame OilMISPE92.5–106.21.1–2.8 µg/kg nih.govtum.de

Compound Index

Compound Name
Alternariol
Alternariol monomethyl ether
Citrinin
Tentoxin

Gas Chromatography (GC)

Gas chromatography (GC) is less commonly employed for the analysis of Alternariol toxins compared to liquid chromatography. mdpi.comnih.gov The primary challenge lies in the low volatility and thermal stability of AME. mdpi.com To overcome this, a derivatization step is necessary to convert the mycotoxin into a more volatile and thermally stable compound suitable for GC analysis.

Methodologies have been developed using acylation agents to create less polar derivatives. For instance, heptafluorobutyrate (HFB) derivatives of AME can be formed using heptafluorobutyric anhydride (B1165640) and a basic catalyst. nih.gov Another approach involves the formation of trimethylsilyl (B98337) (TMS) ethers using reagents like Tri-Sil TBT. nih.gov Following derivatization, these compounds can be analyzed by GC coupled with mass spectrometry (GC-MS), which provides the necessary sensitivity and selectivity for detection. nih.govnih.gov Despite these possibilities, the additional sample preparation step required for derivatization often makes liquid chromatography the preferred method for AME analysis.

Spectrometric Detection Methods

Spectrometric detectors, when coupled with separation techniques like high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC), offer the high sensitivity and selectivity required for trace-level detection of AME in complex sample matrices such as food and beverages. nih.govtum.deresearchgate.netscielo.br Common spectrometric methods include diode array detection, mass spectrometry, and fluorescence detection. nih.gov

Diode Array Detector (DAD)

High-performance liquid chromatography with a diode array detector (HPLC-DAD) is a widely used method for the quantification of AME. mdpi.comscielo.brnih.gov This technique relies on the principle that AME absorbs ultraviolet (UV) light at specific wavelengths. The DAD detector can acquire the entire UV-visible spectrum of the analyte as it elutes from the HPLC column, which not only allows for quantification but also aids in the confirmation of the compound's identity by comparing its spectrum with that of a known standard. scielo.brnih.gov

Methods have been developed for determining AME in products like tomatoes and various beverages. scielo.brnih.gov For tomato products, a method demonstrated an average recovery of 98.7% for AME, with a quantification limit of 2.0 ng/g. scielo.br In various beverages, including wines and juices, HPLC-DAD methods have established limits of detection (LOD) and quantification (LOQ) ranging from 0.1 to 2.0 ng/mL and 0.2 to 3.1 ng/mL, respectively, depending on the sample matrix. nih.gov

Table 1: Performance of HPLC-DAD Methods for AME Quantification
MatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Average RecoveryReference
Tomato Products-2.0 ng/g98.7% scielo.br
White Wine0.8 ng/mL1.4 ng/mL>80% nih.gov
Red Wine0.1 ng/mL0.2 ng/mL>80% nih.gov
Apple Juice1.7 ng/mL2.8 ng/mL>80% nih.gov

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)

The coupling of liquid chromatography with mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS) is the predominant and most powerful technique for the determination of AME. researchgate.netacs.orgresearchgate.net These methods are renowned for their exceptional sensitivity, selectivity, and accuracy, allowing for reliable identification and quantification of the mycotoxin even at very low concentrations in complex food matrices. mdpi.comvetmeduni.ac.at

LC-MS/MS methods have been successfully developed and validated for the simultaneous analysis of AME and other Alternaria toxins in a wide variety of commodities, including tomato and tomato-based products, beverages, and cereals. nih.govresearchgate.netmdpi.com The technique involves separating the analytes using liquid chromatography, ionizing them, and then detecting specific mass-to-charge ratios. In tandem MS (MS/MS), a specific parent ion for AME is selected, fragmented, and a resulting characteristic product ion is monitored, a process known as multiple reaction monitoring (MRM). This provides a very high degree of certainty in identification and quantification, minimizing matrix interferences. vetmeduni.ac.at

Electrospray ionization (ESI) is a soft ionization technique commonly used as the interface between LC and MS for the analysis of AME. scielo.brmdpi.com It is suitable for polar molecules like AME, converting them into gas-phase ions with minimal fragmentation. ESI can be operated in either positive or negative ion mode. For AME, analysis has been successfully performed using both modes, with the choice often depending on the specific methodology and other mycotoxins being analyzed simultaneously. researchgate.netvetmeduni.ac.at

In one validated method for analyzing AME in tomato products, ESI was used in the positive ion mode. mdpi.comnih.govresearchgate.net The optimization of source and gas parameters is critical for achieving high sensitivity. Key parameters that were optimized in this study included the curtain gas, ionspray voltage, source temperature, and ion source gases. mdpi.com In another study investigating the metabolism of AME, the tandem mass spectrometer was operated in negative ionization mode, detecting the deprotonated form of the compound. vetmeduni.ac.at

Table 2: Example of Optimized ESI-MS/MS Parameters for AME Analysis (Positive Ion Mode)
ParameterSettingReference
Curtain Gas (CUR)20 mdpi.com
Ionspray Voltage (IS)5500 V mdpi.com
Source Temperature (TEM)450 °C mdpi.com
Ion Source Gas 1 (GS1)50 mdpi.com
Ion Source Gas 2 (GS2)50 mdpi.com

Stable Isotope Dilution Analysis (SIDA) is a highly accurate quantification technique used with LC-MS/MS that effectively compensates for matrix effects and variations in analyte recovery during sample preparation. nih.gov The method involves adding a known amount of an isotopically labeled version of the target analyte, in this case, AME, to the sample at the beginning of the analytical procedure. nih.govacs.org

For AME analysis, deuterated AME, specifically [(2)H(4)]-alternariol methyl ether, has been synthesized and used as an internal standard. nih.govacs.org Because the labeled standard has a higher mass but is chemically identical to the native AME, it co-elutes chromatographically and experiences the same ionization efficiency and potential signal suppression or enhancement from the matrix. By measuring the ratio of the signal from the native AME to the labeled standard, a highly precise and accurate quantification can be achieved.

The SIDA approach has been successfully applied to the determination of AME in beverages. nih.gov Validation of this method has demonstrated excellent performance characteristics, including very low detection and quantification limits, high recovery rates, and exceptional precision. nih.govacs.org

Table 3: Performance of a SIDA Method for AME in Beverages
ParameterValueReference
Limit of Detection (LOD)0.01 µg/kg nih.govacs.org
Limit of Quantification (LOQ)0.03 µg/kg nih.govacs.org
Recovery (spiked apple juice)107.3 ± 1.6% nih.govacs.org
Inter-assay Precision (CEV)2.3% nih.govacs.org

Fluorescence Detection

High-performance liquid chromatography with fluorescence detection (HPLC-FLD) is another sensitive method for the analysis of AME. nih.gov This technique takes advantage of the natural fluorescence of the AME molecule. The detector measures the emission of light from the compound after it has been excited by light of a specific wavelength.

A method for the analysis of AME in tomato samples utilized molecularly imprinted solid-phase extraction (MISPE) for sample cleanup, followed by HPLC-FLD. researchgate.net For detection, an excitation wavelength (λex) of 258 nm and an emission wavelength (λem) of 440 nm were used. tum.deresearchgate.net The validation of this method for tomato samples showed good recoveries, although the detection limits were higher than those typically achieved with LC-MS/MS. researchgate.net Nevertheless, HPLC-FLD provides a reliable and sensitive alternative for laboratories where MS detectors are not available.

Table 4: Performance of HPLC-FLD Method for AME in Tomato Samples
ParameterValueReference
Excitation Wavelength (λex)258 nm tum.deresearchgate.net
Emission Wavelength (λem)440 nm tum.deresearchgate.net
Limit of Detection (LOD)15 µg/kg researchgate.net
Recovery Range67–91% researchgate.net

Electrochemical Detection (ECD)

While electrochemical biosensors are recognized as a promising alternative for mycotoxin analysis due to their simplicity and sensitivity, specific applications for the direct electrochemical detection of Alternariol monomethyl ether are not extensively documented in the reviewed scientific literature. nih.gov General electrochemical methods, such as voltammetry, have been applied to other mycotoxins, but detailed protocols explicitly for AME are limited. acs.org

Immunochemical Methods (e.g., ELISA)

Immunochemical methods, particularly Enzyme-Linked Immunosorbent Assays (ELISA), offer a rapid and sensitive approach for the detection of Alternariol monomethyl ether. These methods are based on the specific binding between an antibody and the AME molecule.

A competitive ELISA format is commonly developed for AME detection. In this setup, a known amount of AME conjugated to a protein (an antigen) is coated onto a microplate. The sample containing an unknown amount of AME is mixed with a specific monoclonal antibody (mAb) against AME and added to the plate. The free AME in the sample competes with the coated AME for binding to the limited number of antibody sites. A secondary antibody linked to an enzyme is then added, which binds to the primary antibody. The addition of a substrate results in a color change, the intensity of which is inversely proportional to the concentration of AME in the sample. nih.gov

The development of these assays involves producing highly specific monoclonal antibodies. This is achieved by immunizing mice with an AME-protein conjugate, such as AME-bovine serum albumin (BSA), to elicit an immune response. nih.gov The resulting antibodies are then screened for their affinity and specificity to AME. Studies have shown the development of anti-AME mAbs with high affinity, with 50% inhibition concentration (IC50) values as low as 0.227 ng/mL. nih.gov Specificity is a critical parameter, and these antibodies have demonstrated low cross-reactivity with structurally similar mycotoxins like alternariol (AOH), with reported cross-reactivity rates of around 2.1%. nih.gov

Beyond traditional ELISA, these specific antibodies have also been used to develop rapid visual detection methods like immunochromatographic strips. These strips provide a semi-quantitative result within minutes, making them suitable for on-site screening of fruit samples for AME contamination. nih.gov

Method Validation and Performance Characteristics

The validation of analytical methods is crucial to ensure the reliability and accuracy of the obtained results for AME quantification. Key performance characteristics are evaluated according to international guidelines. nih.gov

Analytical methods for AME quantification consistently demonstrate good linearity over a defined concentration range. Linearity is typically assessed by constructing calibration curves using standards in a solvent or in a matrix-matched solution to account for matrix effects. Studies utilizing techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) report excellent linearity, with coefficients of determination (R²) consistently greater than 0.99. acs.orgnih.gov For example, a validated method for wheat grains showed good linearity in the concentration range of 2–40 µg/kg. acs.orgnih.gov

The limits of detection (LOD) and quantification (LOQ) are critical parameters that define the sensitivity of an analytical method. The LOD is the lowest concentration of AME that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. These values vary depending on the analytical technique and the complexity of the sample matrix. For AME, a range of LODs and LOQs has been reported across different methods and matrices.

For instance, in a study on wheat grains using a QuEChERS extraction method followed by LC-MS/MS, the LOD and LOQ for AME were 0.3 µg/kg and 2.0 µg/kg, respectively. acs.orgnih.gov In tomato products, a method using high-performance liquid chromatography with a diode array detector (HPLC-DAD) established a quantification limit of 2.0 ng/g for AME. eurofins.de Methods developed for beverages using stable isotope dilution assays have achieved even lower limits, with an LOD of 0.01 μg/kg and an LOQ of 0.03 μg/kg. mdpi.com In complex biological matrices for human biomonitoring, a validated UPLC-MS/MS method reported LODs of <0.053 ng/mL in urine and <0.029 ng/mL in capillary blood. nih.gov

Table 1: Limits of Detection (LOD) and Quantification (LOQ) for Alternariol Monomethyl Ether (AME) in Various Matrices

Matrix Method LOD LOQ
Wheat Grains QuEChERS-LC-MS/MS 0.3 µg/kg 2.0 µg/kg
Tomato Products HPLC-DAD - 2.0 ng/g
Beverages LC-MS/MS 0.01 µg/kg 0.03 µg/kg
Human Urine UPLC-MS/MS <0.053 ng/mL -
Human Capillary Blood UPLC-MS/MS <0.029 ng/mL -
Human Feces UPLC-MS/MS <0.424 ng/g -

Recovery studies are performed to assess the accuracy of an analytical method by determining the percentage of the known amount of AME that is recovered from a spiked sample. Precision evaluates the closeness of agreement between a series of measurements and is typically expressed as the relative standard deviation (RSD).

High recovery rates are essential for accurate quantification. For AME, various methods have demonstrated excellent recoveries. In tomato paste, an average recovery of 98.7% was achieved. acs.orgnih.goveurofins.de A study on tomato juice using a dispersive liquid-liquid microextraction (DLLME) method reported recoveries greater than 80% at spiking levels of 25 and 50 ng/g. nih.gov In spiked apple juice, recovery for AME was 107.3 (± 1.6%). mdpi.com Similarly, a multi-matrix method for biological samples showed recoveries between 94% and 111%. nih.gov For immunochemical methods, a competitive ELISA demonstrated recoveries of 86.1% in spiked cherry and 80.7% in orange samples. nih.gov

Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate reproducibility (inter-day precision). Low RSD values indicate high precision. For AME analysis in tomato products, the average RSD between duplicates was 0.8%, indicating excellent precision. acs.orgnih.gov In another study on tomato juice, the method showed good repeatability with RSDr < 9% and intermediate reproducibility with RSDR < 15%. nih.gov

Table 2: Recovery and Precision Data for Alternariol Monomethyl Ether (AME) Analysis

Matrix Spiking Level Average Recovery (%) Precision (%RSD)
Tomato Paste Not specified 98.7% 0.8% (between duplicates)
Tomato Juice 25 and 50 ng/g >80% <9% (repeatability), <15% (reproducibility)
Apple Juice 0.05-0.5 µg/kg 107.3% 2.3% (inter-assay)
Cherry Not specified 86.1% Not specified

Metabolism and Toxicokinetics of Alternariol Monomethyl Ether

Absorption, Distribution, Metabolism, and Excretion (ADME)

The toxicokinetics of AME are characterized by poor absorption and rapid elimination. acs.org Studies in animal models indicate a low oral bioavailability for AME. nih.govnih.govacs.org In rats, less than 10% of an orally administered dose of AME is absorbed, with the vast majority being excreted in the feces, seemingly unabsorbed. acs.orgtandfonline.com Similarly, a study in pigs demonstrated an absolute oral bioavailability of just 9%. nih.govnih.gov This limited bioavailability is attributed to a combination of low absorption from the gastrointestinal tract and extensive first-pass metabolism in the liver. nih.govnih.gov

Once absorbed, AME is distributed in the body but has a short elimination half-life. nih.govnih.gov In vivo studies in pigs provided key toxicokinetic parameters, highlighting a high total body clearance and a large volume of distribution. nih.govnih.gov Urinary excretion is a minor pathway for the elimination of AME and its metabolites. acs.orgtandfonline.com In vitro experiments using Caco-2 cell monolayers, a model for the human intestinal barrier, support the findings of limited intestinal absorption. acs.orgresearchgate.net

Table 1: Toxicokinetic Parameters of Alternariol (B1665735) Monomethyl Ether (AME) in Pigs Following Intravenous and Oral Administration
ParameterIntravenous (IV)Oral (PO)
Absolute Oral Bioavailability (%)9
Mean AUC₀₋∞ (ngh/mL)132.89.43
Total Body Clearance (L/(hkg b.w.))16.8N/A
Volume of Distribution (L/kg b.w.)5.15N/A
Elimination Half-life (h)0.21N/A
nih.govnih.gov

Phase I Metabolism

Phase I metabolism of AME involves enzymatic reactions that introduce or expose functional groups, primarily through hydroxylation and demethylation. nih.govd-nb.info These reactions are predominantly catalyzed by cytochrome P450 (CYP) enzymes. nih.govfrontiersin.org In vitro studies using liver microsomes from various species have shown that AME is metabolized more rapidly than its parent compound, alternariol (AOH). acs.org

Hydroxylation is a significant pathway in the Phase I biotransformation of AME. nih.gov In vitro incubations with hepatic microsomes from rats, humans, and pigs have identified several monohydroxylated metabolites, including 2-OH-AME, 4-OH-AME, and 8-OH-AME, as well as dihydroxy-AME. acs.orgnih.govnih.gov The pattern of hydroxylation varies significantly between species. acs.orgnih.gov In human liver microsomes, 4-OH-AME and 2-OH-AME are the most prevalent metabolites. acs.orgnih.gov Conversely, in porcine liver microsomes, 2-OH-AME is the dominant product, while in rats, 8-OH-AME is a major metabolite alongside AOH. acs.orgnih.gov Research suggests that these hydroxylated metabolites, such as 4-OH-AME, may have less pronounced genotoxic effects than AME itself, potentially due to increased polarity and consequently poorer cellular uptake. acs.orgnih.gov

The O-demethylation of AME to form its parent compound, alternariol (AOH), is another key Phase I metabolic reaction. tandfonline.comd-nb.infonih.gov This biotransformation has been observed in vitro using rat liver S9 fractions and porcine liver microsomes in the presence of NADPH. nih.govnih.gov While considered a minor pathway in porcine liver, it is a consistent metabolic route across species. acs.orgnih.govnih.gov In vivo studies in pigs found that a mean of 15.8% of the AME dose was converted to AOH. nih.gov The newly formed AOH can then be further metabolized through subsequent hydroxylation or conjugation reactions. acs.orgnih.gov

Phase II Metabolism and Conjugation

Following Phase I reactions, AME and its metabolites undergo Phase II metabolism, where they are conjugated with endogenous molecules to increase their water solubility and facilitate excretion. researchgate.netfrontiersin.org The primary conjugation reactions for AME are glucuronidation and sulfation. researchgate.netnih.govmdpi.com

In vitro studies with porcine liver and intestinal mucosa have shown that conjugation with glucuronic acid is the predominant metabolic route for AME. nih.gov This process was found to be significantly more active in the intestinal mucosa compared to the liver. nih.gov In the Caco-2 cell model, AME is metabolized into one major glucuronide and one sulfate (B86663) conjugate. researchgate.net The sulfate conjugate, AME-3-sulfate, has also been identified as a urinary metabolite in rats. frontiersin.org Studies have not detected glutathione (B108866) conjugation of AME in porcine tissues. nih.gov

Interspecies Differences in Metabolism

There are significant interspecies differences in the metabolism of AME, both in the rate of biotransformation and the profile of metabolites produced. acs.orgnih.govnih.gov The efficacy of Phase I metabolism of AME, based on intrinsic clearance values, follows the order of rats being the most efficient, followed by pigs, and then humans as the slowest metabolizers. acs.orgnih.gov

The pattern of Phase I metabolites also shows considerable variation among species. acs.orgnih.gov As detailed in section 6.2.1, the primary hydroxylated metabolites differ between humans, pigs, and rats. acs.orgnih.gov Furthermore, while demethylation to AOH is a main metabolic event in rats and pigs, it is a less significant pathway in human liver microsomes, where hydroxylated forms of AME are more abundant. acs.orgnih.gov These differences underscore the importance of using species-specific models in toxicological assessments. nih.gov

Table 2: Major Phase I Metabolites of Alternariol Monomethyl Ether (AME) in Different Species (In Vitro Liver Microsome Studies)
SpeciesMajor Metabolites
Human4-OH-AME, 2-OH-AME
PigAOH, 2-OH-AME
RatAOH, 8-OH-AME
acs.orgnih.gov

Biomonitoring and Biomarkers of Exposure

Human biomonitoring studies confirm that exposure to AME is widespread. The presence of AME and its metabolites in human biological samples serves as a biomarker of exposure. nih.gov AME has been detected in a significant percentage of urine samples collected from healthy individuals in China, with 48.7% of samples testing positive. nih.govresearchgate.net Furthermore, AME has been identified in human breast milk, indicating another potential route of exposure for infants. researchgate.net

In a human study involving oral administration of AME, the parent compound was detected in blood and stool, while its conjugated metabolites were found in urine after hydrolysis. mdpi.com These findings suggest that both the parent compound AME and its phase II metabolites, such as AME-3-sulfate, could be valuable candidate biomarkers for assessing human exposure to this mycotoxin. nih.govnih.gov

Detection in Urine Samples

The detection of Alternariol monomethyl ether (AME) in human urine serves as a biomarker for dietary exposure to this mycotoxin. Various biomonitoring studies have confirmed the presence of AME in urine samples from different populations, indicating widespread human exposure.

A study conducted in the Yangtze River Delta, China, analyzed urine samples from 269 healthy volunteers and detected AME in 48.7% of the samples. nih.govnih.govresearchgate.net The concentrations of AME in these positive samples ranged from 0.020 to 0.802 ng/mL. nih.govnih.gov Another large-scale biomonitoring study in Beijing, China, involving 2212 adult participants, found a significantly higher detection rate of AME at 96.0%. researchgate.net

The analysis of AME in urine is typically performed using sensitive analytical techniques such as ultra-high performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS). nih.govnih.govmdpi.com Method validation in these studies ensures the accuracy and reliability of the results, with established limits of detection (LOD) and quantification (LOQ). For instance, one analytical method reported an LOD of 0.02 ng/mL and an LOQ of 0.05 ng/mL for AME in urine. nih.gov

Research has also focused on the metabolites of AME present in urine. Following human consumption, AME undergoes both phase I and phase II metabolism. acs.orgnih.gov Phase I metabolism involves hydroxylation, leading to the formation of metabolites such as 4-hydroxy-AME, while phase II reactions result in the formation of sulfate conjugates. acs.orgresearchgate.netfrontiersin.org The presence of these metabolites in urine provides further evidence of AME exposure and metabolic processing in the body.

Studies in animal models, which can provide insights into human toxicokinetics, have shown that AME has a low absolute oral bioavailability, estimated to be around 9% in pigs. nih.govnih.govmtroyal.ca This low bioavailability is attributed to limited absorption and extensive first-pass metabolism in the liver. nih.govnih.gov The primary route of excretion for ingested AME is through the feces, with a smaller proportion being excreted in the urine. researchgate.netfrontiersin.org For example, a study in rats found that approximately 9% of an administered dose of AME was recovered in the urine. frontiersin.org The elimination of AME from the body appears to be rapid, as indicated by a short elimination half-life of 0.21 hours in pigs. nih.govnih.gov

The following tables summarize the findings from key biomonitoring studies on the detection of AME in human urine.

Interactive Data Tables

Table 1: Detection Rates and Concentration Ranges of Alternariol Monomethyl Ether in Human Urine from Biomonitoring Studies.

Table 2: Example of Analytical Parameters for the Detection of Alternariol Monomethyl Ether in Urine by UPLC-MS/MS.

Risk Assessment and Public Health Implications of Alternariol Monomethyl Ether

Exposure Assessment

Probable Daily Intake (PDI) Calculations

The Probable Daily Intake (PDI) is an estimate of the amount of a substance, such as AME, that a person is likely to consume daily from their diet. This calculation is crucial for assessing the potential health risks associated with dietary exposure to contaminants.

Recent studies have utilized urinary biomarker data to estimate the PDI of AME. For a group of participants, the PDI values for Alternaria toxins, including AME, indicated that a significant percentage of the population exceeded the established Threshold of Toxicological Concern (TTC) values. Specifically, PDI estimates suggested that between 2% and 100% of participants surpassed the TTC for these mycotoxins. researchgate.netresearcher.life

Dietary Exposure from Contaminated Food

Dietary exposure to AME occurs through the consumption of contaminated food. Alternaria fungi can infect a wide range of crops, leading to the presence of AME in various food commodities.

Commonly Contaminated Foods:

Cereals and grain-based products nih.govnih.goveuropa.eu

Fruits and fruit products, such as apples and tomatoes europa.eufrontiersin.orgbac-lac.gc.ca

Oilseeds, including sunflower seeds nih.goveuropa.eueuropa.eu

Vegetable oils frontiersin.org

A European Food Safety Authority (EFSA) assessment found that toddlers had the highest estimated dietary exposure to AME, with mean exposure levels ranging from 3.4 to 38.8 nanograms per kilogram of body weight per day (ng/kg bw/day). frontiersin.orgnih.gov The primary contributors to this exposure were identified as vegetable oil and apples. frontiersin.orgnih.gov

In Canada, a survey of grain-based foods found AME in 64 out of 83 samples, with the highest concentration of 12 ng/g detected in a bran-based breakfast cereal. nih.gov Another Canadian study on apple and tomato products found AME in 30% of the 116 samples, with a maximum concentration of 30 µg/kg. bac-lac.gc.ca

Regulatory Considerations and Threshold of Toxicological Concern (TTC)

Currently, there are no specific worldwide regulations for the presence of Alternaria toxins, including AME, in food or feed. nih.govresearchgate.net However, due to growing concerns about their potential health effects, regulatory bodies have begun to establish monitoring recommendations and reference values.

The European Commission has issued a recommendation for monitoring the presence of Alternaria toxins in certain foods. eurofins.detomatonews.comgalab.com This recommendation includes indicative levels for AME in various food categories, which, if exceeded, should trigger investigations into the cause of contamination. europa.eueurofins.degalab.com

Indicative Levels for AME in Food (EU Recommendation 2022/553):

Food CategoryIndicative Level (µg/kg)
Processed tomato products5
Sesame seeds30
Sunflower seeds30
Sunflower oil10
Cereal-based food for infants and young children2

These indicative levels are not safety thresholds but are intended to guide risk management actions. europa.eueurofins.degalab.com

In the absence of sufficient toxicological data to establish a formal tolerable daily intake (TDI), the Threshold of Toxicological Concern (TTC) approach is used for risk assessment. europa.eunih.govresearchgate.net The TTC is a pragmatic screening tool that establishes a human exposure threshold below which there is a low probability of risk to human health. canada.canih.gov

For genotoxic substances like AME, the EFSA has established a TTC of 2.5 ng/kg bw/day . eurofins.denih.govcranfield.ac.ukphytolab.com Dietary exposure estimates have indicated that chronic exposure to AME in the European population can exceed this TTC value, highlighting the need for more comprehensive toxicity data. europa.eueuropa.euresearchgate.netmdpi.com

Health Risk Characterization for Humans and Animals

The health risks associated with AME are primarily understood through in vitro studies, as in vivo data is limited. These studies have highlighted several areas of concern, particularly regarding its potential carcinogenic, teratogenic, and adverse effects on intestinal health.

Potential for Carcinogenic and Teratogenic Effects

AME has been shown to exhibit genotoxic properties in various in vitro models, meaning it has the potential to damage DNA. nih.govnih.govresearchgate.net This is a significant concern as genotoxicity is often linked to carcinogenicity. Studies have demonstrated that AME can induce gene mutations and chromosome breakage. nih.gov

While direct evidence of carcinogenicity in humans is lacking, the genotoxic potential of AME raises a red flag for long-term health risks. There is also some evidence suggesting that Alternaria toxins may have teratogenic (causing birth defects) and fetotoxic (toxic to the fetus) effects in animals. tomatonews.comresearchgate.netmerieuxnutrisciences.com However, one study injecting AME into chicken eggs did not observe mortality or teratogenic effects. nih.gov

Impact on Intestinal Health

The intestinal epithelium is the first line of defense against foodborne toxins. Studies on intestinal cell lines have shown that AME can have detrimental effects on gut health.

Research on swine intestinal epithelial cells (IPEC-1) demonstrated that AME exposure leads to:

Reduced cell viability: AME caused a dose-dependent decrease in the viability of intestinal cells, with a half-maximal inhibitory concentration (IC50) of 10.5 µM. nih.govnih.gov

Induction of apoptosis: The toxin was found to induce programmed cell death (apoptosis) in these cells. nih.govnih.govresearchgate.net

Oxidative stress: AME exposure resulted in DNA and protein damage due to oxidative stress and a reduction in the activity of antioxidant enzymes. nih.govnih.gov

Similar cytotoxic effects have been observed in human intestinal cell lines, such as Caco-2 cells, although sometimes requiring longer exposure times or higher concentrations compared to other cell types. frontiersin.orgmdpi.com The co-occurrence of AME with other mycotoxins, such as alternariol (B1665735) (AOH), can lead to synergistic or additive cytotoxic effects, meaning the combined toxicity is greater than the sum of the individual toxins. frontiersin.orgmdpi.com

Relevance to Esophageal Cancer Incidence

Alternariol monomethyl ether (AME), a mycotoxin produced by the fungus Alternaria alternata, has been investigated for its potential role in the etiology of human esophageal cancer. Studies have particularly focused on regions with a high incidence of this cancer, such as Linxian County in China, where Alternaria alternata is a primary fungal contaminant of grain. Research has demonstrated a significant correlation between the consumption of foods contaminated with this fungus and a higher occurrence of esophageal cancer.

Laboratory studies have provided insights into the potential mechanisms behind this association. AME has been shown to exhibit mutagenic and carcinogenic properties. Research indicates that AME can cause cell mutagenicity and transformation. Furthermore, it has been found that AME can bind with DNA isolated from human fetal esophageal epithelium and activate oncogenes. Another active compound produced by Alternaria alternata, alternariol (AOH), has been shown to induce squamous cell carcinoma of the fetal esophagus. These findings suggest that Alternaria alternata and its mycotoxins, including AME, play a significant role in the development of human esophageal cancer.

Strategies for Mitigation and Detoxification

Alternariol monomethyl ether demonstrates notable stability during conventional food processing, particularly thermal treatments, making its removal from contaminated food products challenging. Due to their non-protein structure, mycotoxins like AME are often heat-resistant and may not be eliminated during cooking processes that involve temperatures between 80-121°C.

Research on tomato products has shown that AME is not significantly affected by thermal processes. For instance, heating tomato samples at 100°C and 110°C did not lead to a significant reduction in AME concentrations. Another study involving tomato juice spiked with AME found that a high-temperature treatment of 121°C for 20 minutes resulted in only a 15.3% reduction of the mycotoxin. This inherent resistance to heat underscores the difficulty in mitigating AME contamination through standard cooking and processing methods, allowing the toxin to persist in the final food product.

Table 1: Effect of Thermal Processing on AME Reduction in Tomato Juice
Processing ConditionsAME Reduction (%)
121°C for 20 min15.3%
100-110°CNot significantly affected

Cold plasma, a novel non-thermal food processing technology, has emerged as an effective method for degrading Alternariol monomethyl ether. This technology utilizes ionized gas containing various reactive species that can break down mycotoxins. Studies have demonstrated the significant potential of atmospheric cold plasma treatments for reducing AME content in various food matrices.

In wheat flour, cold plasma treatment has been shown to be highly effective, with AME being the most susceptible to degradation compared to other Alternaria toxins like alternariol (AOH) and tentoxin (B1683006) (TEN). A maximum reduction of 73.8% for AME was achieved after a 180-second treatment. Similarly, in jujube juice, a 2-minute cold plasma treatment reduced AME levels by 68.2%. The degradation efficiency is influenced by factors such as treatment time and voltage. For example, increasing the voltage from 10 to 30 kV in the treatment of jujube juice increased AME degradation from 8.1% to 62.8%.

However, the food matrix itself can impact the efficacy of cold plasma. Food components such as proteins and polyphenols can have an inhibitory effect on the degradation process. Research has shown that whey protein or ovalbumin can almost completely inhibit the reduction of AME, while polyphenols can inhibit its removal by up to 83.4%. This indicates that while cold plasma is a promising detoxification strategy, its application may need to be optimized depending on the food product's composition.

Table 2: Efficacy of Cold Plasma in Degrading AME
Food MatrixTreatment ConditionsMaximum AME Reduction (%)
Wheat Flour180 seconds, 6 mm distance73.8%
Jujube Juice2 minutes68.2%

Socioeconomic Impact of AME Contamination

Contamination of agricultural commodities by mycotoxins, including Alternariol monomethyl ether produced by Alternaria species, has significant socioeconomic consequences. Alternaria fungi are recognized as major plant pathogens that cause substantial economic losses globally by affecting a wide range of crops, leading to spoilage and reduced yields. The Food and Agriculture Organization (FAO) has estimated that 25% of the world's crops are affected by mycotoxins annually, resulting in the loss of about 1 billion metric tons of food and food products.

The economic impact of AME and other mycotoxins is multifaceted and affects the entire food supply chain. Key economic losses arise from:

Reduced Crop Value: Contaminated crops often have to be sold at a lower price or are rejected outright, impacting farmers' incomes.

Impact on Trade: Strict regulatory limits for mycotoxins in many countries can lead to the rejection of export shipments, causing significant financial losses for producing nations and damaging the reputation of their agricultural exports. This is a particular challenge for developing countries that rely heavily on agricultural exports.

Livestock Productivity Losses: When contaminated grain is used in animal feed, it can lead to health problems in livestock, reducing productivity.

Human Health Costs: The association of mycotoxins with diseases like cancer leads to increased healthcare costs and loss of productivity within the population.

Emerging Research Directions

Structure-Activity Relationship Studies

The biological activities of AME and its parent compound, alternariol (B1665735) (AOH), are intrinsically linked to their chemical structures. Despite minimal structural differences—specifically the methylation of a single hydroxyl group—AME and AOH exhibit notable variations in their metabolic pathways and biological effects. For instance, studies on their phase I metabolism in porcine, rat, and human liver microsomes reveal substantial deviations in hydroxylation patterns. acs.org In porcine liver microsomes, while 50% of hydroxylated AOH is conjugated at the 4-position, less than 20% of 4-OH-AME is produced from AME, with 2-OH hydroxylation being the dominant pathway for the latter. acs.org

This structural nuance extends to their cytotoxic potential. While both AOH and AME demonstrate strong cytotoxic effects against human epidermoid carcinoma cell lines, with IC50 values in the low microgram per milliliter range, other derivatives show significantly weaker activity. nih.gov For example, alternariol 4-methyl-10-acetyl ether and alternariol 3,9-dimethyl ether exhibit IC50 values greater than 50 μg/mL. nih.gov An integrated in silico and in vitro approach has suggested that the methylation present in AME is critical for enhancing its xenoestrogenic potential compared to AOH, whereas hydroxylation and glucuronidation have the opposite effect. acs.org These findings underscore the importance of specific functional groups in dictating the molecule's interaction with biological targets and its subsequent toxicological profile.

Epigenetic Effects and Mechanisms

The influence of AME on epigenetic regulation is a burgeoning area of research. Epigenetic modifications, which alter gene expression without changing the DNA sequence, are crucial in cellular responses to environmental stimuli. Research on the fungus Alternaria alternata itself has shown that chemical epigenetic modifiers can significantly alter fungal phenotypes, gene expression, and the production of secondary metabolites like AME. mdpi.com Studies using epigenetic modifiers under varying hydrostatic pressures revealed that these agents can regulate the expression of genes in critical signaling pathways, such as the MAPK pathway, which is involved in responses to environmental stress. mdpi.com While much of this research focuses on the producing organism, it opens avenues for investigating how AME, as a bioactive molecule, might exert epigenetic effects on host cells, potentially influencing processes like cell cycle progression and immune responses.

Interactions with Plant Systems and Fungal Pathogenicity

Alternaria alternata, a primary producer of AME, is a versatile plant pathogen responsible for significant pre- and post-harvest crop damage. researchgate.netnih.gov The toxins it produces, including AME and AOH, are considered key factors in its virulence and ability to colonize host plants. researchgate.net These mycotoxins act as phytotoxins that can destroy plant cell walls at the site of infection, facilitating the pathogen's spread. nih.gov Research has identified the gene cluster responsible for the biosynthesis of AOH and AME. researchgate.net The production of these toxins is a crucial element of the fungus's pathogenic strategy, allowing it to infect a wide range of over 100 plant species. researchgate.net Furthermore, Alternaria species can proliferate even in low-temperature storage, making AME a persistent contaminant in fruits and vegetables. researchgate.netnih.gov Understanding the role of AME in fungal pathogenicity is critical for developing strategies to mitigate crop losses and reduce food contamination.

Impact on Microorganisms beyond Pathogens

While the effects of AME on pathogenic bacteria are increasingly documented, its impact on a broader range of microorganisms is an area ripe for investigation. Fungal secondary metabolites are known to play roles in microbial competition and communication. In one study, the production of alternariol by a marine strain of A. alternata was enhanced when co-cultured with other fungi, suggesting a role in inhibiting competitors. researchgate.net This indicates that AME could have significant effects on microbial community structures in various environments, from soil and decaying plant matter to the gut microbiome of animals that consume contaminated feed. Further research is needed to explore these ecological interactions and the broader consequences of AME's presence in different ecosystems.

Novel Applications of AME and its Derivatives

Beyond its toxicological profile, AME is being investigated for potential beneficial applications, primarily stemming from its antimicrobial properties.

AME has demonstrated significant antibacterial activity against a variety of pathogens, including multidrug-resistant strains. nih.govasm.org A marine-derived fungus, Alternaria alternata FB1, was shown to produce AME and AOH, which exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and the aquaculture pathogen Vibrio anguillarum. nih.govasm.org The mechanism of action appears to involve disrupting cell division and other key physiological processes. nih.govasm.org Specifically, the parent compound AOH was found to inhibit the unwinding activity of MRSA topoisomerases, which are crucial for cell division. nih.govasm.org

An endophytic fungus, Alternaria sp. Samif01, isolated from the roots of Salvia miltiorrhiza, was also found to produce AME with broad-spectrum bioactivity. elsevier.es It was active against several bacteria, a fungus, and nematodes. elsevier.es Notably, AME showed stronger antibacterial activity against Ralstonia solanacearum than the conventional antibiotic streptomycin (B1217042) sulfate (B86663). elsevier.es Given its efficacy and low toxicity to normal human liver cells at effective concentrations, AME is considered a promising candidate for the development of new antibiotics. nih.govasm.org

Antibacterial Activity of Alternariol Monomethyl Ether (AME)
Target OrganismActivity MetricValue (μg/mL)
Agrobacterium tumefaciensIC5016.00
Pseudomonas lachrymansIC5021.32
Ralstonia solanacearumIC5025.64
Xanthomonas vesicatoriaIC5038.27
Erwinia carotovoraIC5019.75
Agrobacterium rhizogenesIC5022.18

Advanced Bioanalytical Techniques

The need for sensitive and reliable detection of AME in food and environmental samples has driven the development of advanced bioanalytical techniques. Traditional methods like gas chromatography (GC) are often unsuitable for small, polar, non-volatile molecules like AME without derivatization. nih.gov Modern approaches offer higher specificity and sensitivity.

One such method is molecularly imprinted solid-phase extraction (MISPE) coupled with ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). nih.gov This technique allows for the selective isolation and quantification of AME from complex matrices like tomato juice and sesame oil. nih.gov The MISPE method has demonstrated high recovery rates and low limits of quantification, making it suitable for routine monitoring. nih.gov

Another rapid detection platform is the immunochromatographic strip test. nih.gov This method utilizes specific monoclonal antibodies against AME to provide a rapid, portable, and visual result, making it ideal for on-site screening of agricultural products like fruits. nih.gov These advanced techniques are crucial for ensuring food safety and conducting accurate exposure assessments. mdpi.com

Performance of MISPE-UPLC-MS/MS for AME Detection
Sample MatrixRecovery (%)Limit of Quantification (μg/kg)
Tomato Juice92.5 - 106.21.1 - 2.8
Sesame Oil92.5 - 106.21.1 - 2.8

Q & A

Q. Table 1. Stability of AME under thermal processing

Processing MethodTemperature (°C)Duration (min)AME Retention (%)Key Degradation Products
Dry Baking2003045–55Hydrolyzed derivatives
Wet Baking1006080–85None detected
Boiling1003090–95None detected
Source:

Q. Table 2. AME detection limits across analytical platforms

MethodMatrixLOD (ng/g)Reference
HPLC-MS/MSWheat flour0.1
Immunoassay (QDs)Fruit juice0.05
Quantum chemical DFTSynthetic samplesN/A*
N/A: Theoretical modeling for sensor design

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.